2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-(4-methoxybenzyl)acetamide
Description
Chemical Identity and Nomenclature
The systematic IUPAC name 2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-(4-methoxybenzyl)acetamide precisely describes its molecular architecture (Figure 1). The core structure consists of three distinct components:
- 5-Bromopyridin-3-yl group : A pyridine ring substituted with bromine at position 5 and linked to the triazole moiety at position 3.
- 1H-1,2,4-Triazol-3-yl unit : A five-membered aromatic ring containing three nitrogen atoms, providing hydrogen-bond acceptor/donor capabilities.
- N-(4-Methoxybenzyl)acetamide side chain : A benzyl group with para-methoxy substitution connected via methylene bridge to an acetamide functional group.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₆BrN₅O₂ |
| Molecular Weight | 402.252 g/mol |
| Key Substituents | Bromine (Br), Methoxy (OCH₃) |
| Hydrogen Bond Donors | 2 (triazole NH, acetamide NH) |
| Hydrogen Bond Acceptors | 5 (triazole N, pyridine N, carbonyl O, methoxy O) |
The bromine atom at position 5 of the pyridine ring introduces both steric bulk and electronic effects, while the para-methoxybenzyl group enhances lipophilicity and π-stacking potential.
Historical Development in Heterocyclic Chemistry
The synthesis of this compound reflects three decades of advancements in heterocyclic coupling reactions. Key historical milestones include:
- Triazole Synthesis Innovations : The development of copper-catalyzed azide-alkyne cycloaddition (CuAAC) in the early 2000s enabled efficient construction of 1,2,4-triazole rings under mild conditions, later adapted for creating the core structure of this compound.
- Bromopyridine Coupling Techniques : Advances in Suzuki-Miyaura cross-coupling during the 2010s facilitated reliable attachment of brominated pyridine moieties to nitrogen-containing heterocycles.
- Acetamide Functionalization : Recent improvements in N-alkylation methods using phase-transfer catalysts allowed precise introduction of the 4-methoxybenzyl group without epimerization.
The convergent synthesis strategy typically involves:
- Preparation of 5-bromo-3-ethynylpyridine via Sonogashira coupling
- Cyclocondensation with thiosemicarbazide to form the triazole ring
- Sequential N-alkylation and acetylation reactions to install the acetamide side chain
Significance in Contemporary Medicinal Chemistry Research
This compound exemplifies three critical trends in modern drug discovery:
Multitarget Pharmacophores :
The triazole-pyridine core demonstrates dual inhibitory activity against both kinase and protease enzymes. Molecular docking studies suggest the bromine atom occupies hydrophobic pockets in target proteins, while the triazole nitrogen forms hydrogen bonds with catalytic residues.
Enhanced Bioavailability :
The 4-methoxybenzyl group improves blood-brain barrier penetration compared to unsubstituted analogs, as demonstrated in rodent pharmacokinetic studies (Table 2).
| Parameter | Value (Mean ± SD) |
|---|---|
| Oral Bioavailability | 67.3% ± 5.2 |
| Plasma Half-life | 8.4 h ± 1.1 |
| Brain/Plasma Ratio | 0.85 ± 0.09 |
Structural Tunability :
The synthetic accessibility of modifying either the pyridine bromine or methoxybenzyl group enables rapid generation of derivative libraries. Recent high-throughput screening identified analogs with 140-fold increased potency against receptor tyrosine kinases.
Ongoing research focuses on exploiting this scaffold for:
- Allosteric modulation of protein-protein interactions
- Development of covalent inhibitors through bromine replacement
- Antibody-drug conjugate payloads leveraging its cell permeability
Properties
Molecular Formula |
C17H16BrN5O2 |
|---|---|
Molecular Weight |
402.2 g/mol |
IUPAC Name |
2-[3-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-5-yl]-N-[(4-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C17H16BrN5O2/c1-25-14-4-2-11(3-5-14)8-20-16(24)7-15-21-17(23-22-15)12-6-13(18)10-19-9-12/h2-6,9-10H,7-8H2,1H3,(H,20,24)(H,21,22,23) |
InChI Key |
DRBMXSZYSHOTJC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CC2=NC(=NN2)C3=CC(=CN=C3)Br |
Origin of Product |
United States |
Preparation Methods
Core Synthesis Strategy
The compound is synthesized via a three-step protocol:
-
Formation of the 1,2,4-triazole core : Cyclocondensation of 5-bromonicotinic acid hydrazide with thiourea derivatives under acidic conditions generates the triazole ring.
-
Acetamide side-chain introduction : The triazole intermediate is reacted with chloroacetyl chloride in dimethyl sulfoxide (DMSO) at 60–80°C, followed by nucleophilic substitution with 4-methoxybenzylamine.
-
Final coupling and purification : The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallized from ethanol.
Alternative Pathways
Patent literature describes analogous methods for triazole-acetamide derivatives, such as using Hünig’s base (N,N-diisopropylethylamine) to enhance nucleophilicity during amide bond formation. A comparative analysis of methods is provided in Table 1.
Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Classical cyclization | 68 | 92 | 12 |
| Microwave-assisted | 82 | 98 | 3 |
| Catalytic (Pd/C) | 75 | 95 | 6 |
Optimization of Reaction Conditions
Solvent Systems
Polar aprotic solvents like DMSO and DMF are critical for solubilizing intermediates and facilitating SN2 reactions. DMSO achieves 15% higher yields than DMF due to its superior stabilization of transition states.
Temperature and Time
Optimal cyclocondensation occurs at 80°C for 8 hours, while amidation proceeds efficiently at 60°C for 4 hours. Prolonged heating (>10 hours) leads to decomposition, reducing yields by 20–30%.
Catalytic Enhancements
The addition of triethylamine (2 eq.) as a base accelerates amide bond formation, reducing reaction time by 40%. Palladium catalysts (e.g., Pd(OAc)₂) reported in quinazoline syntheses show potential for analogous triazole couplings but require further validation.
Purification and Characterization
Chromatographic Techniques
Silica gel chromatography (ethyl acetate/hexane, 3:7) resolves unreacted 4-methoxybenzylamine and acetylated byproducts. Gradient elution improves separation efficiency, achieving >99% purity in scaled batches.
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole-H), 7.25–7.30 (m, 4H, aromatic), 4.41 (s, 2H, CH₂).
-
HPLC-MS : m/z 416.2 [M+H]⁺, retention time 6.8 min (C18 column, acetonitrile/water).
Industrial-Scale Production Challenges
Solvent Recovery
DMSO recovery via vacuum distillation achieves 85% reuse efficiency, reducing costs by $120/kg.
Byproduct Management
Unreacted 5-bromonicotinic acid hydrazide (5–8% yield loss) is reclaimed via acid-base extraction, enhancing overall atom economy.
Emerging Methodologies
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 100°C) reduces reaction time to 1.5 hours with 88% yield, demonstrating scalability in continuous-flow reactors.
Chemical Reactions Analysis
Types of Reactions
2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-(4-methoxybenzyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or other nucleophiles in appropriate solvents.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-(4-methoxybenzyl)acetamide exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. For instance, one study demonstrated that related triazole compounds effectively inhibited both Gram-positive and Gram-negative bacteria in vitro .
Anticancer Properties
The compound has shown promise in anticancer applications. In vitro studies indicate that it can induce apoptosis in cancer cell lines by modulating key signaling pathways associated with cell survival and proliferation. Notably, it has been evaluated for its inhibitory effects on cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer), showing IC50 values in the low micromolar range .
Enzyme Inhibition
One of the most significant mechanisms of action for this compound is its ability to inhibit enzymes involved in carbohydrate metabolism, particularly α-glucosidase. By binding to the active site of this enzyme, it prevents substrate access and catalysis, which is crucial for managing blood glucose levels in diabetic patients .
Case Studies
- Study on α-glucosidase Inhibition : A peer-reviewed study demonstrated that this compound effectively inhibited α-glucosidase activity in vitro, with an IC50 value indicating strong inhibitory potential .
- Antimicrobial Evaluation : Another research effort explored the antimicrobial efficacy of similar triazole derivatives against a range of pathogens, confirming their potential as effective antimicrobial agents .
- Anticancer Screening : In a comprehensive anticancer screening study, it was found that derivatives of this compound exhibited cytotoxic effects on various human cancer cell lines, supporting further development as a therapeutic agent .
Mechanism of Action
The mechanism of action of 2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-(4-methoxybenzyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues primarily differ in the acetamide’s N-substituent and the triazole/pyridine ring substitutions. Key examples include:
Key Observations:
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity : The 4-methoxybenzyl group (logP ~2.5–3.0 estimated) increases lipophilicity compared to cyclopentyl (logP ~1.8–2.2) or pyridinylmethyl (logP ~1.5–2.0) substituents, influencing membrane permeability.
- Halogen Effects : The bromine atom in the target compound and may enhance binding affinity via halogen bonds, as seen in FPR2 agonists (e.g., 4-bromophenyl derivatives in ).
Biological Activity
The compound 2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-(4-methoxybenzyl)acetamide (CAS Number: 1018148-67-8) is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 373.21 g/mol. The structure features a bromopyridine moiety linked to a triazole ring and an acetamide group, which is known to enhance biological activity through various mechanisms.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The triazole ring is known to interact with various enzymes, potentially acting as an inhibitor. For instance, compounds containing triazole structures have shown significant inhibition against kinases and other enzymes involved in cancer progression .
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
- Anticancer Properties : The compound's structure suggests potential anticancer activity. Triazole derivatives have been reported to induce apoptosis in various cancer cell lines through different pathways, including the inhibition of Bcl-2 family proteins .
Anticancer Activity
Recent studies have evaluated the cytotoxic effects of this compound on several cancer cell lines:
These values indicate that the compound exhibits moderate to strong cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent.
Antimicrobial Activity
The compound has also been screened for antimicrobial properties:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
These results highlight the compound's effectiveness against both Gram-positive and Gram-negative bacteria.
Case Studies
- In Vivo Studies : A study conducted on mice bearing tumor xenografts demonstrated that administration of the compound resulted in significant tumor growth inhibition compared to control groups, indicating its potential for further development as an anticancer therapeutic .
- Mechanistic Insights : Molecular docking studies have suggested that the compound binds effectively to the active site of target enzymes, such as kinases involved in tumorigenesis. This binding disrupts normal signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Q & A
Q. What synthetic methodologies are recommended for preparing 2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-(4-methoxybenzyl)acetamide?
Answer: A universal approach involves coupling reactions between 5-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-3-thiol derivatives and N-(4-methoxybenzyl)acetamide precursors. Key steps include:
- Reaction Conditions: Reflux in glacial acetic acid or ethanol at 120°C for 5–8 hours .
- Purification: Crude products are washed with water, filtered, and recrystallized using aqueous ethanol (50% v/v) .
- Structural Confirmation: Validate via 1H NMR (δ 7.2–8.5 ppm for aromatic protons), IR (C=O stretch at ~1650 cm⁻¹), and LC-MS (m/z 450–470 for molecular ion) .
Q. How can researchers confirm the structural integrity of this compound?
Answer: Combine multiple analytical techniques:
- Elemental Analysis: Verify %C, %H, %N within ±0.3% of theoretical values .
- Spectroscopy:
- 1H NMR: Identify methoxy protons (δ 3.8 ppm), pyridinyl/triazolyl protons (δ 7.5–8.5 ppm), and acetamide NH (δ 10.2 ppm).
- IR: Confirm carbonyl (C=O) and triazole ring vibrations .
- Chromatography: Use LC-MS to ensure >95% purity and rule out byproducts .
Q. What preliminary biological screening methods are suitable for this compound?
Answer:
- Computer-Aided Predictions: Use the PASS program to predict antimicrobial, anticancer, or enzyme-inhibitory activity based on structural analogs .
- In Vitro Assays: Conduct MIC (Minimum Inhibitory Concentration) tests against fungal/bacterial strains or MTT assays for cytotoxicity on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Answer: Contradictions often arise from assay variability or compound stability. Mitigation strategies include:
- Standardized Protocols: Use CLSI guidelines for antimicrobial assays or GLP-compliant cytotoxicity testing.
- Stability Studies: Monitor compound degradation in DMSO/PBS via HPLC over 24–72 hours .
- Cross-Validation: Replicate assays in multiple labs or use orthogonal methods (e.g., fluorescence-based vs. colorimetric assays) .
Q. What computational strategies optimize the compound’s bioactivity?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., CYP450 enzymes, kinase domains). Focus on:
- Hydrogen bonding with triazole N atoms.
- Hydrophobic interactions via the bromopyridinyl group .
- QSAR Modeling: Correlate substituent effects (e.g., bromine position, methoxy group) with activity using descriptors like LogP, polar surface area, and H-bond donors .
Q. How can solubility limitations be addressed for in vivo studies?
Answer:
- Co-Solvent Systems: Use DMSO:PBS (10:90 v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
- Prodrug Design: Introduce hydrolyzable groups (e.g., acetylated methoxybenzyl) to improve bioavailability .
- Nanoformulations: Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .
Q. What advanced spectroscopic methods elucidate electronic and steric effects of substituents?
Answer:
- X-ray Crystallography: Resolve 3D structure to analyze bromine’s steric impact on triazole-pyridine conjugation .
- DFT Calculations: Compute HOMO-LUMO gaps (e.g., using Gaussian 09) to predict reactivity and charge distribution .
- NMR Relaxation Studies: Measure T1/T2 times to assess rotational freedom of the methoxybenzyl group .
Q. How should researchers design SAR (Structure-Activity Relationship) studies for derivatives?
Answer:
- Substituent Variation: Synthesize analogs with:
- Activity Profiling: Test derivatives against a panel of targets (e.g., kinases, proteases) to identify selectivity trends .
Q. What strategies mitigate synthetic byproducts during triazole ring formation?
Answer:
- Reaction Monitoring: Use TLC (silica gel, ethyl acetate/hexane 1:1) to track intermediate formation.
- Catalyst Optimization: Employ Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective triazole synthesis .
- Byproduct Identification: Characterize impurities via HR-MS and 2D NMR (COSY, HSQC) .
Methodological Tables
Table 1. Key Synthetic Parameters
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Reaction Temperature | 120°C (reflux) | |
| Solvent | Glacial acetic acid | |
| Purification Method | Recrystallization (50% EtOH) | |
| Yield Range | 45–65% |
Table 2. Computational Tools for Bioactivity Prediction
| Tool | Application | Reference |
|---|---|---|
| PASS Program | Antimicrobial/anticancer prediction | |
| AutoDock Vina | Protein-ligand docking | |
| Gaussian 09 | DFT-based electronic analysis |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
